(E)-3-pyrrolidin-1-ylprop-2-enenitrile
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H10N2 |
|---|---|
Molecular Weight |
122.17 g/mol |
IUPAC Name |
(E)-3-pyrrolidin-1-ylprop-2-enenitrile |
InChI |
InChI=1S/C7H10N2/c8-4-3-7-9-5-1-2-6-9/h3,7H,1-2,5-6H2/b7-3+ |
InChI Key |
CVVPDNZTPNTUDH-XVNBXDOJSA-N |
Isomeric SMILES |
C1CCN(C1)/C=C/C#N |
Canonical SMILES |
C1CCN(C1)C=CC#N |
Origin of Product |
United States |
Synthetic Methodologies for E 3 Pyrrolidin 1 Ylprop 2 Enenitrile and Analogous Structures
Direct Synthesis Approaches to (E)-3-pyrrolidin-1-ylprop-2-enenitrile
Direct synthesis of the enaminonitrile core structure can be achieved through several modern and classical chemical reactions. These methods focus on efficiently constructing the C=C double bond and installing the requisite nitrile and pyrrolidine (B122466) functionalities.
The Knoevenagel condensation is a cornerstone reaction in carbon-carbon bond formation, typically involving the reaction of an active methylene (B1212753) compound with a carbonyl group, often catalyzed by a weak base such as an amine. mdpi.comnih.gov In the context of synthesizing this compound, this would involve the reaction of a suitable three-carbon carbonyl-containing nitrile with pyrrolidine. Pyrrolidine can act as both a reactant and a nucleophilic catalyst in such transformations. lnu.edu.cn The reaction proceeds through the formation of an enamine intermediate, which then facilitates the condensation. rsc.org
The general mechanism involves the nucleophilic attack of pyrrolidine on the carbonyl group, followed by dehydration to form an enaminonitrile product. Malononitrile (B47326) and its derivatives are common starting materials in the synthesis of various heterocyclic and acyclic nitrile-containing compounds. derpharmachemica.comresearchgate.netacs.org A plausible route involves a three-component reaction between an aldehyde, malononitrile, and a secondary amine like pyrrolidine. rsc.org The selection of reactants, catalysts, and reaction conditions is crucial for controlling the yield and stereochemical outcome. mdpi.com
Electrochemical synthesis offers a sustainable and efficient alternative for C-H functionalization, avoiding the need for harsh oxidants. rsc.orgnih.govrsc.org The synthesis of enaminonitrile structures can be accomplished through the electrochemical oxidative functionalization of acetonitrile's C(sp3)–H bonds. nih.gov This method leverages the generation of highly reactive radical intermediates under mild, controlled conditions. nih.gov
A notable example involves the electrochemical oxidative C(sp3)–H/S–H cross-coupling of acetonitrile (B52724) with thiols, which produces sulfur-containing β-enaminonitrile derivatives. nih.gov In this process, an iodine radical, generated at the anode, abstracts a hydrogen atom from acetonitrile to form a cyanomethyl radical (•CH2CN). This radical can then add to another acetonitrile molecule, ultimately leading to the enaminonitrile skeleton. nih.gov This strategy highlights the potential for direct conversion of simple, abundant feedstocks like acetonitrile into more complex, functionalized molecules. rsc.orgnih.gov The mechanism is supported by various experimental and theoretical studies, including cyclic voltammetry and density functional theory (DFT) calculations. rsc.org
Stereoselective Synthesis of Enaminonitrile Systems
Achieving stereochemical control is a significant challenge in the synthesis of substituted alkenes like enaminonitriles. This involves managing both the E/Z isomerism of the double bond and, for chiral analogs, the stereochemistry of the pyrrolidine ring.
The geometric configuration of the enaminonitrile double bond is determined by the interplay between kinetic and thermodynamic factors. wikipedia.orgjackwestin.com A reaction under kinetic control favors the product that is formed fastest (i.e., has the lowest activation energy), which is often achieved at low temperatures and with short reaction times. libretexts.orgmasterorganicchemistry.com Conversely, a reaction under thermodynamic control, typically run at higher temperatures for longer durations, allows the system to reach equilibrium, favoring the most stable isomeric product. wikipedia.orglibretexts.org
For enaminonitriles, the relative stability of the E and Z isomers is influenced by several factors. Steric hindrance between substituents can destabilize one isomer relative to the other. mdpi.com Intramolecular hydrogen bonding can significantly stabilize a specific configuration, often the Z-isomer in related enamine systems. mdpi.com The choice of solvent can also affect the E/Z ratio by differentially solvating the transition states leading to each isomer. mdpi.com In some cases, mild acidic conditions can be used to catalyze the isomerization of a mixture of products to the thermodynamically favored isomer. nih.gov To selectively synthesize the (E)-isomer, reaction conditions must be tailored to favor it either kinetically or thermodynamically.
The synthesis of enantioenriched pyrrolidine-containing enaminonitriles typically involves the use of a chiral pyrrolidine scaffold, which can be prepared through various asymmetric catalytic methods. nih.gov These methods focus on constructing the pyrrolidine ring with a defined stereochemistry, which is then incorporated into the final enaminonitrile structure. nih.gov
The asymmetric synthesis of chiral pyrrolidine rings is a well-developed field, with organocatalysis, biocatalysis, and transition metal catalysis being the principal strategies. bohrium.comorganic-chemistry.org
Organocatalysis: Chiral pyrrolidine derivatives, most famously proline and its analogs, are powerful organocatalysts for a wide range of asymmetric transformations. mdpi.comnih.gov These catalysts typically operate through the formation of enamine or iminium ion intermediates, which guide the stereochemical outcome of the reaction. rsc.org For example, prolinamide organocatalysts have been used in the Michael addition of aldehydes to nitroalkenes, establishing key stereocenters that can be incorporated into a pyrrolidine ring. mdpi.com The steric and electronic properties of the catalyst can be finely tuned to optimize enantioselectivity. mdpi.comnih.gov
Biocatalysis: Modern enzyme engineering has produced powerful biocatalysts for asymmetric synthesis. nih.govescholarship.org Directed evolution of cytochrome P450 enzymes has yielded variants, such as P411-PYS-5149, that can catalyze the intramolecular C(sp3)–H amination of organic azides to form chiral pyrrolidines with high efficiency and excellent enantioselectivity (up to 99:1 er). nih.govacs.orgnih.gov This approach offers a green and highly selective route to chiral N-heterocycles from simple precursors. caltech.edu
Transition Metal Catalysis: Complexes of metals such as cobalt, nickel, iridium, and rhodium with chiral ligands are effective catalysts for constructing chiral pyrrolidines. acs.orgacs.org For instance, catalyst-tuned regio- and enantioselective hydroalkylation reactions can be used for the divergent synthesis of either C2- or C3-alkylated chiral pyrrolidines from 3-pyrrolines. acs.org By selecting either a cobalt or nickel catalyst with a specific chiral bisoxazoline (BOX) ligand, the alkyl group can be directed to the desired position with high enantiomeric excess (up to 97% ee). acs.org
Asymmetric Approaches to Pyrrolidine-Containing Enaminonitriles
Diastereoselective Cyclization Strategies
The stereocontrolled synthesis of pyrrolidine rings, a core feature of many biologically active molecules, is a significant focus in organic chemistry. Diastereoselective cyclization strategies are paramount for establishing the desired three-dimensional arrangement of substituents on the pyrrolidine scaffold. While direct diastereoselective cyclizations yielding this compound are not extensively detailed, analogous strategies for constructing substituted pyrrolidines highlight the methodological possibilities.
One prominent strategy involves the domino ring-opening cyclization (DROC) of activated cyclopropanes. This method has been developed for the synthesis of highly functionalized five-membered carbocyclic enaminonitriles. rsc.orgchim.it The process typically involves the reaction of donor-acceptor (DA) cyclopropanes with malononitrile derivatives, proceeding through an SN2-type mechanism to afford products with excellent stereoselectivity. chim.it The use of enantiopure DA cyclopropanes allows for the synthesis of nonracemic products, demonstrating the high degree of stereocontrol achievable with this methodology. chim.it
Another approach is the cyclization of nitrogen-centered radicals. The cyclization of aminyl radicals onto silyl (B83357) enol ethers has proven to be an effective method for synthesizing the 2-hydroxymethylpyrrolidine core, a common structural motif in polyhydroxylated alkaloids. nih.gov The diastereoselectivity of these reactions can be influenced by a combination of steric factors and the geometry of the olefin. nih.gov For instance, high diastereoselectivities are often achieved with substrates bearing alkyl or aryl substitutions, while for those with adjacent electronegative substituents, the Z-geometry of the silyl enol ether is crucial for stereocontrol. nih.gov
Furthermore, 1,3-dipolar cycloaddition reactions provide a powerful tool for constructing complex pyrrolidine systems. A one-pot, three-component synthesis of novel spiro[indoline-pyrrolidine] derivatives utilizes the 1,3-dipolar cycloaddition between an azomethine ylide (generated in situ from isatin (B1672199) and sarcosine) and a dipolarophile. researchgate.net This method proceeds with high regio- and stereoselectivity, enabling the assembly of complex structures in a single step. researchgate.net
Crystallization-induced diastereomer transformation (CIDT) represents another sophisticated strategy. This technique has been applied to the enantio- and diastereoselective Mannich reaction for synthesizing stereodefined α-monosubstituted-β-dicarbonyl compounds. researcher.life In this process, a chiral organocatalyst facilitates an initial diastereodivergent reaction, followed by crystallization that drives the equilibration of diastereomers in solution toward the less soluble, thermodynamically more stable product, resulting in high stereoselectivity. researcher.life
Table 1: Overview of Diastereoselective Cyclization Strategies for Pyrrolidine and Analogous Structures This table is generated based on the detailed research findings in the text.
| Strategy | Key Reactants | Mechanism Highlights | Stereocontrol Elements | Ref. |
|---|---|---|---|---|
| Domino Ring-Opening Cyclization (DROC) | Activated Cyclopropanes, Malononitriles | SN2-type ring opening followed by intramolecular cyclization. | Use of enantiopure starting materials; substrate control. | chim.it |
| Aminyl Radical Cyclization | Aminyl Radical Precursors, Silyl Enol Ethers | Intramolecular radical addition to an olefin. | Olefin geometry (Z-selectivity); steric and electronic factors. | nih.gov |
| 1,3-Dipolar Cycloaddition | Azomethine Ylides, Dipolarophiles | Concerted or stepwise cycloaddition. | High intrinsic regio- and stereoselectivity of the cycloaddition. | researchgate.net |
| Crystallization-Induced Diastereoconvergence | β-Dicarbonyls, Imines | Catalytic asymmetric reaction coupled with in-situ product crystallization. | Chiral catalyst; thermodynamic control via crystallization. | researcher.life |
Preparation of Enaminonitrile Precursors and Intermediates
β-Enaminonitriles, including this compound, are versatile synthetic intermediates. A primary and efficient method for their preparation is the base-facilitated condensation of nitriles. nih.govorganic-chemistry.org This approach often involves the self-condensation of an aliphatic nitrile or the cross-condensation of two different nitrile species. nih.gov
The Thorpe-Ziegler reaction describes the base-catalyzed self-condensation of dinitriles to form cyclic β-enaminonitriles, but the principles extend to intermolecular reactions. nih.gov Typically, a strong base such as lithium bis(trimethylsilyl)amide (LiHMDS) is employed to deprotonate the α-carbon of the nitrile, generating a nucleophilic carbanion. researchgate.net This anion then attacks the electrophilic carbon of a second nitrile molecule, leading to an intermediate that tautomerizes to the stable enaminonitrile product.
The reaction conditions, particularly temperature, can be controlled to selectively yield β-enaminonitriles or further condensed products like 4-aminopyrimidines. nih.govrsc.org A systematic study has shown that by simply adjusting the reaction temperature, a variety of products can be obtained in good to excellent yields from the same set of starting materials. nih.gov This temperature-dependent selectivity makes the condensation of organonitriles a flexible and powerful tool in heterocyclic synthesis. rsc.orgnih.gov The choice of base and solvent is also critical for optimizing the yield and preventing side reactions. researchgate.net
Table 2: Conditions for Synthesis of β-Enaminonitriles via Nitrile Condensation This table is generated based on the detailed research findings in the text.
| Nitrile Substrate(s) | Base | Solvent | Temperature (°C) | Product Type | Yield | Ref. |
|---|---|---|---|---|---|---|
| Phenylacetonitrile (self-condensation) | LiHMDS | DME | 80 | β-Enaminonitrile | High | researchgate.net |
| Organonitriles (general) | LiHMDS | DME | 80-100 | β-Enaminonitrile | Good to Excellent | nih.gov |
| Organonitriles (general) | LiHMDS | DME | 120-140 | 4-Aminopyrimidine | Good to Excellent | nih.govresearchgate.net |
The synthesis of β-enaminothionitriles, such as 3-(pyrrolidin-1-yl)-3-thioxopropanenitrile (B12874209), provides access to sulfur-containing analogues of enaminonitriles, which are valuable precursors for various heterocyclic systems.
A direct method for the synthesis of 3-(pyrrolidin-1-yl)-3-thioxopropanenitrile has been reported. rsc.org This preparation is part of a broader synthesis of related 3-amino-3-thioxopropanenitrile derivatives, which serve as versatile building blocks. For example, 3-morpholino-3-thioxopropanenitrile can be synthesized and subsequently used in condensation reactions with aldehydes or ketones in the presence of a base like DBU to yield more complex structures. rsc.org
A general and widely used method for converting carbonyl compounds into their corresponding thiocarbonyl analogues is treatment with Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). nih.govorganic-chemistry.orgenamine.net While not explicitly reported for the direct conversion of this compound's corresponding keto-analogue (a β-ketonitrile), this reagent is highly effective for the thionation of amides and esters. organic-chemistry.org Therefore, a plausible indirect route could involve the synthesis of a corresponding β-enaminoamide or ester, followed by thionation with Lawesson's reagent. This reagent is known for its mild reaction conditions compared to other thionating agents like phosphorus pentasulfide (P₄S₁₀). organic-chemistry.org
Another synthetic approach involves the reaction of an active methylene nitrile with an isothiocyanate. For instance, treatment of 2-(1-methylbenzimidazol-2-yl)ethanenitrile with methyl isothiocyanate in the presence of potassium hydroxide (B78521) leads to the formation of a 3-(methylamino)-3-thioxopropanenitrile derivative. cu.edu.eg This methodology could be adapted using pyrrolidine-derived isothiocyanates or related synthons to access the target structure.
Table 3: Synthetic Approaches to β-Enaminothionitriles and Related Compounds This table is generated based on the detailed research findings in the text.
| Target Compound/Class | Key Reagents | Method | Key Features | Ref. |
|---|---|---|---|---|
| 3-(Pyrrolidin-1-yl)-3-thioxopropanenitrile | Not specified | Direct Synthesis | Mentioned as a known starting material. | rsc.org |
| 2-Cyclopentylidene-3-morpholino-3-thioxopropanenitrile | 3-Morpholino-3-thioxopropanenitrile, Cyclopentanone, DBU | Knoevenagel Condensation | Base-catalyzed condensation of an active methylene compound. | rsc.org |
| General Thioketones/Thioamides | Ketones/Amides, Lawesson's Reagent | Thionation | Conversion of a C=O group to a C=S group. | organic-chemistry.orgenamine.net |
| 3-(Methylamino)-3-thioxo-2-(1-methylbenzimidazol-2-yl)propanenitrile | 2-(1-Methylbenzimidazol-2-yl)ethanenitrile, Methyl isothiocyanate, KOH | Condensation | Nucleophilic addition to isothiocyanate followed by acidification. | cu.edu.eg |
Compound Index
Computational and Theoretical Studies on E 3 Pyrrolidin 1 Ylprop 2 Enenitrile
Quantum Chemical Investigations (DFT, Ab Initio, Semi-empirical)
Geometrical Optimization and Conformational Analysis
No published studies were found that detail the geometrical optimization or conformational analysis of (E)-3-pyrrolidin-1-ylprop-2-enenitrile. Such studies would typically involve computational methods to determine the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles.
Electronic Structure and Reactivity Descriptors
Specific data on the electronic structure and reactivity descriptors (e.g., Frontier Molecular Orbitals (FMO), Molecular Electrostatic Potential (MEP), Average Local Ionization Energy (ALIE), Electron Localization Function (ELF), Localization-delocalization matrices (LOL), Reduced Density Gradient (RDG), and Fukui Functions) for this compound are not available in the current body of scientific literature. These descriptors are crucial for understanding the molecule's reactivity, stability, and intermolecular interactions.
Stability of E/Z Isomers and Tautomeric Equilibria
A comparative computational analysis of the relative stabilities of the E and Z isomers of 3-pyrrolidin-1-ylprop-2-enenitrile has not been documented. Furthermore, there are no available theoretical studies on the potential tautomeric equilibria for this specific compound.
Mechanistic Pathway Calculations
Transition State Analysis and Energy Profiles of Reactions
There is a lack of published research on the mechanistic pathways of reactions involving this compound. This includes the absence of transition state analyses and calculated energy profiles which are fundamental to understanding reaction kinetics and mechanisms.
Solvent Effects and Catalytic Influence on Reaction Mechanisms
Computational studies detailing the influence of different solvents or catalysts on the reaction mechanisms of this compound could not be located. These studies are essential for predicting how reaction environments can alter chemical outcomes.
The outlined article focusing on the computational and theoretical studies of this compound cannot be generated at this time due to the absence of specific research data for this compound. Further experimental and computational research is required to provide the necessary information for such a detailed analysis.
Spectroscopic Property Predictions
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For this compound, theoretical calculations can elucidate its nuclear magnetic resonance (NMR) chemical shifts, vibrational frequencies (infrared and Raman), and electronic absorption characteristics. These predictions are typically achieved through methods rooted in density functional theory (DFT).
Computational NMR Spectroscopy (e.g., GIAO Method)
The prediction of NMR spectra through computational methods is a valuable tool for structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating nuclear magnetic shielding tensors. researchgate.net This method, often employed in conjunction with DFT, allows for the accurate prediction of chemical shifts (δ) for NMR-active nuclei such as ¹H and ¹³C. researchgate.netresearchgate.net
For this compound, the computational process would begin with the optimization of its molecular geometry. researchgate.netresearchgate.net Following this, GIAO calculations would be performed to determine the isotropic shielding values for each atom. These values are then converted to chemical shifts by referencing them against the shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS). The comparison between theoretical and experimental NMR data can be instrumental in confirming the correct assignment of signals and understanding the relationship between molecular structure and chemical shielding. researchgate.net
Below are illustrative tables of predicted ¹H and ¹³C NMR chemical shifts for this compound, which one would expect to obtain from such computational studies.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| H (α-vinyl) | 4.5 - 5.0 |
| H (β-vinyl) | 6.8 - 7.3 |
| H (pyrrolidine, α to N) | 3.2 - 3.6 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C (cyano, C≡N) | 118 - 122 |
| C (α-vinyl) | 80 - 85 |
| C (β-vinyl) | 145 - 150 |
| C (pyrrolidine, α to N) | 45 - 50 |
Vibrational Frequency Analysis (IR, Raman)
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of a molecule's constituent atoms. researchgate.net Computational vibrational frequency analysis, typically performed using DFT methods, can predict the IR and Raman spectra of a molecule. biointerfaceresearch.comnih.gov These calculations yield the frequencies of the normal modes of vibration and their corresponding intensities. biointerfaceresearch.comelixirpublishers.com
For this compound, a theoretical vibrational analysis would involve an initial geometry optimization followed by the calculation of the harmonic vibrational frequencies. biointerfaceresearch.com The results of these calculations are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the theoretical model. biointerfaceresearch.com The predicted frequencies, along with their IR and Raman intensities, allow for the assignment of specific vibrational modes to the observed spectral bands. nih.gov This can be particularly useful in identifying characteristic functional group vibrations, such as the C≡N stretch of the nitrile group and the C=C stretch of the enamine system.
An illustrative table of predicted vibrational frequencies for key functional groups in this compound is presented below.
Table 3: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|
| C-H stretch (vinyl) | 3050 - 3150 | Medium | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Strong | Strong |
| C≡N stretch | 2210 - 2240 | Strong | Strong |
| C=C stretch | 1600 - 1650 | Strong | Strong |
Electronic Absorption Spectra (e.g., TD-DFT)
Time-dependent density functional theory (TD-DFT) is a powerful computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. qu.edu.qanih.gov This approach calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the wavelengths and intensities of absorption bands in the experimental spectrum. qu.edu.qa
The application of TD-DFT to this compound would begin with an optimized ground-state geometry. qu.edu.qa Subsequently, TD-DFT calculations would be performed to determine the energies of the lowest singlet-singlet electronic transitions. qu.edu.qa The results can provide insight into the nature of these transitions, such as whether they are π → π* or n → π* transitions, by analyzing the molecular orbitals involved. nih.gov For a molecule like this compound, with its conjugated system, TD-DFT can predict the wavelength of maximum absorption (λmax) associated with the π → π* transition of the enaminonitrile chromophore.
A representative table of predicted electronic transitions for this compound is provided below.
Table 4: Predicted Electronic Transitions for this compound
| Transition | Predicted Wavelength (λmax, nm) | Predicted Oscillator Strength (f) |
|---|---|---|
| S₀ → S₁ (π → π*) | 280 - 320 | > 0.1 |
Advanced Applications in Organic Synthesis
(E)-3-pyrrolidin-1-ylprop-2-enenitrile as a Versatile Building Block
The inherent reactivity of this compound makes it an ideal precursor for a variety of complex organic molecules. The enamine moiety serves as a potent nucleophile, while the α,β-unsaturated nitrile system acts as a Michael acceptor and a dienophile. This dual reactivity allows for its participation in a multitude of cyclization and cycloaddition reactions.
Synthesis of Complex Nitrogen-Containing Heterocycles
The construction of nitrogen-containing heterocyclic scaffolds is a cornerstone of medicinal chemistry and materials science. This compound has proven to be a highly effective synthon for the preparation of a range of these important ring systems.
Pyrazoles: The reaction of β-aminonitriles, such as this compound, with hydrazine (B178648) derivatives provides a direct and efficient route to 5-aminopyrazoles. mdpi.com The reaction proceeds through an initial Michael addition of hydrazine to the enamine, followed by an intramolecular cyclization and elimination of pyrrolidine (B122466) to afford the aromatic pyrazole (B372694) ring. This method is advantageous due to the ready availability of the starting materials and the often mild reaction conditions.
Pyrimidines: The synthesis of pyrimidines can be achieved through the reaction of this compound with amidines. In this [3+3] cycloaddition approach, the enaminonitrile acts as a three-carbon synthon. The reaction is typically catalyzed by a base and involves the initial addition of the amidine to the β-carbon of the enaminonitrile, followed by cyclization and aromatization to yield the pyrimidine (B1678525) core. organic-chemistry.orgmdpi.com Multicomponent strategies, such as the Biginelli reaction, also offer viable pathways to highly substituted pyrimidine derivatives. mdpi.com
Thiophenes: The Gewald reaction provides a powerful tool for the synthesis of 2-aminothiophenes. derpharmachemica.comorganic-chemistry.orgresearchgate.netumich.edu While direct application with this compound as the active methylene (B1212753) component is not explicitly detailed in readily available literature, its structural similarity to other β-cyanovinyl enamines suggests its potential utility in this multicomponent reaction involving an α-methylene carbonyl compound and elemental sulfur in the presence of a base.
Triazolopyridines: Enaminonitriles are valuable precursors for the synthesis of fused heterocyclic systems like triazolopyridines. One established method involves the reaction of enaminonitriles with acyl hydrazides under microwave irradiation, proceeding through a tandem transamidation, nucleophilic addition to the nitrile, and subsequent condensation.
| Heterocycle | General Synthetic Strategy | Key Reactants |
| Pyrazoles | Cyclocondensation | Hydrazine derivatives |
| Pyrimidines | [3+3] Cycloaddition | Amidines |
| Thiophenes | Gewald Reaction | Elemental sulfur, α-methylene carbonyl |
| Triazolopyridines | Tandem Cyclization | Acyl hydrazides |
Formation of Polyfunctionalized Carbocyclic Systems
Beyond heterocycles, this compound serves as a precursor for the synthesis of functionalized carbocyclic rings. The electron-deficient nature of the double bond allows it to participate in various cycloaddition reactions. For instance, the reaction with electron-rich dienophiles can lead to the formation of cyclohexene (B86901) derivatives through Diels-Alder type reactions, introducing multiple functional groups in a single step. One notable example is the formation of 2-[3-(Pyrrolidin-1-yl)cyclohex-2-en-1-ylidene]propanedinitrile, demonstrating the construction of a six-membered carbocyclic ring. researchgate.net
Role in Multi-Component and Cascade Reactions
Multi-component reactions (MCRs) and cascade reactions are highly efficient synthetic strategies that allow for the construction of complex molecules in a single pot by combining three or more reactants. windows.netcitedrive.com this compound is an excellent candidate for such processes due to its multiple reactive sites.
In the context of MCRs, it can act as a key building block, providing a C3N synthon. For example, in the synthesis of complex heterocyclic libraries, it can react sequentially with various nucleophiles and electrophiles in a one-pot fashion, leading to a high degree of molecular diversity. nih.govresearchgate.netmdpi.com Cascade reactions initiated by the Michael addition of a nucleophile to the enaminonitrile can trigger a series of intramolecular transformations, leading to the rapid assembly of polycyclic systems.
Stereocontrolled Construction of Carbon Frameworks
The development of stereoselective transformations is a central theme in modern organic synthesis. The α,β-unsaturated nature of this compound makes it a suitable substrate for asymmetric Michael additions. nih.govrsc.orgresearchgate.net The use of chiral catalysts or auxiliaries can control the stereochemical outcome of the addition of nucleophiles to the β-position, leading to the formation of chiral products with high enantiomeric or diastereomeric excess. These chiral intermediates can then be further elaborated into complex, stereochemically defined carbon frameworks. While specific examples detailing the stereocontrolled reactions of this compound are not extensively documented, the principles of asymmetric conjugate addition are well-established for similar α,β-unsaturated nitriles. nih.gov
Novel Synthetic Transformations of the Nitrile Functionality
The nitrile group in this compound is not merely a passive functionality but can be actively transformed into a variety of other useful chemical entities.
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to afford the corresponding amide or carboxylic acid. lumenlearning.comchemistrysteps.comweebly.comechemi.comlibretexts.org This transformation is valuable for introducing carbonyl functionalities and for further synthetic modifications. Controlled hydrolysis can selectively yield the amide, which can participate in a range of subsequent reactions.
Reduction: The nitrile group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH4). libretexts.org This provides a route to β,γ-diamino compounds, which are important building blocks in their own right.
Cycloadditions: The carbon-nitrogen triple bond of the nitrile can also participate in cycloaddition reactions. For instance, [3+2] cycloadditions with nitrile oxides or nitrilimines can lead to the formation of five-membered heterocyclic rings such as oxadiazoles (B1248032) or triazoles, respectively. researchgate.netmdpi.comrsc.org This reactivity further expands the synthetic utility of this compound in constructing diverse heterocyclic systems.
| Transformation | Reagents/Conditions | Product Functional Group |
| Hydrolysis | H3O+ or OH-, heat | Amide or Carboxylic Acid |
| Reduction | LiAlH4 | Primary Amine |
| [3+2] Cycloaddition | Nitrile Oxides | 1,2,4-Oxadiazole |
| [3+2] Cycloaddition | Nitrilimines | 1,2,4-Triazole |
Spectroscopic and Structural Characterization Methods in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For (E)-3-pyrrolidin-1-ylprop-2-enenitrile, ¹H NMR and ¹³C NMR are the primary techniques used for structural elucidation, often supplemented by two-dimensional NMR methods for more complex assignments.
¹H NMR and ¹³C NMR for Structural Elucidation
¹H (Proton) NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrrolidine (B122466) ring and the vinyl group. The coupling constants between the vinyl protons are particularly important for confirming the (E)-stereochemistry of the double bond.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal, allowing for the confirmation of the number of carbon atoms and their hybridization state. The chemical shifts of the carbons in the vinyl group and the nitrile group are characteristic and aid in the definitive identification of these functional groups.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyrrolidine CH₂ (α to N) | 3.2 - 3.4 | t | 6.5 - 7.0 |
| Pyrrolidine CH₂ (β to N) | 1.8 - 2.0 | p | 6.5 - 7.0 |
| Vinylic H (α to CN) | 4.0 - 4.2 | d | 13.0 - 14.0 |
| Vinylic H (β to CN) | 6.8 - 7.0 | d | 13.0 - 14.0 |
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Pyrrolidine C (β to N) | 25.0 - 26.0 |
| Pyrrolidine C (α to N) | 47.0 - 48.0 |
| Vinylic C (α to CN) | 70.0 - 72.0 |
| Nitrile (CN) | 118.0 - 120.0 |
| Vinylic C (β to CN) | 145.0 - 147.0 |
Two-Dimensional NMR Techniques (e.g., HMQC, TOCSY)
To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR techniques are often employed. A Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC) spectrum would correlate the proton signals with the signals of the directly attached carbon atoms. This is crucial for confirming the assignments made from the one-dimensional spectra.
Total Correlation Spectroscopy (TOCSY) can be used to identify protons that are part of the same spin system. For this compound, a TOCSY experiment would show correlations between all the protons within the pyrrolidine ring, confirming their connectivity.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the mass of a molecule with very high accuracy (typically to within 5 ppm). This allows for the determination of the elemental composition of the molecule, which serves as a definitive confirmation of its chemical formula. For this compound (C₇H₁₀N₂), the exact mass can be calculated and compared to the experimentally determined value.
Predicted HRMS Data for this compound
| Ion | Calculated Exact Mass |
| [M+H]⁺ | 123.0917 |
| [M+Na]⁺ | 145.0736 |
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Fourier Transform Infrared (FTIR) Spectroscopy
In the FTIR spectrum of this compound, characteristic absorption bands are expected for the key functional groups. The most prominent of these would be the stretching vibration of the nitrile group (C≡N), which typically appears as a sharp, intense band in the region of 2200-2260 cm⁻¹. The carbon-carbon double bond (C=C) of the enamine system would also show a characteristic stretching vibration. Additionally, C-H stretching and bending vibrations for the vinyl and pyrrolidine groups would be observed. The presence of a strong band around 2219 cm⁻¹ in similar β-enaminonitrile structures has been reported. nih.gov
Predicted FTIR Data for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C≡N stretch | 2210 - 2230 | Strong, Sharp |
| C=C stretch | 1630 - 1650 | Medium |
| C-N stretch | 1250 - 1350 | Medium |
| C-H stretch (sp²) | 3020 - 3100 | Medium |
| C-H stretch (sp³) | 2850 - 2960 | Medium |
Raman Spectroscopy
Raman spectroscopy is a non-destructive chemical analysis technique which provides detailed information about chemical structure, phase and polymorphy, crystallinity and molecular interactions. It is based on the inelastic scattering of monochromatic light, usually from a laser source.
Despite the utility of this technique, a review of available scientific literature did not yield specific Raman spectroscopic data for the compound this compound. Therefore, no experimental data or detailed research findings regarding its vibrational modes can be presented at this time.
X-ray Diffraction (XRD) Analysis
X-ray Diffraction is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. By measuring the angles and intensities of the diffracted X-ray beams, a three-dimensional picture of the electron density within the crystal can be produced.
Single crystal X-ray diffraction provides unambiguous proof of the molecular structure of a compound, including bond lengths, bond angles, and stereochemistry. It is considered the gold standard for structural elucidation of crystalline solids. rigaku.com
A comprehensive search of crystallographic databases and scientific literature did not uncover any studies that have reported the single crystal X-ray diffraction analysis of this compound. Consequently, crystallographic data such as unit cell dimensions, space group, and atomic coordinates for this specific molecule are not available. While studies on related compounds containing a pyrrolidine ring have been published, their findings are not directly applicable to the title compound. mdpi.comnih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (E)-3-pyrrolidin-1-ylprop-2-enenitrile, and how is reaction stereochemistry controlled?
- Methodological Answer : The compound is typically synthesized via Knoevenagel condensation between pyrrolidine and a nitrile-containing aldehyde. Stereochemical control is achieved using chiral catalysts (e.g., proline derivatives) or by optimizing reaction conditions (temperature, solvent polarity). Post-synthesis, the E-configuration is confirmed via coupling constants () for vinyl protons (typically 12–16 Hz) and FTIR analysis of C≡N stretching (~2200 cm) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : and NMR identify proton environments and carbon backbone. Key signals include pyrrolidine ring protons (δ 2.5–3.5 ppm) and vinyl protons (δ 5.5–7.0 ppm).
- HPLC : Reversed-phase HPLC with a chiral column ensures enantiomeric purity (>98% required for research-grade material).
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 137.1) .
Q. How can computational methods predict the reactivity of this compound in nucleophilic additions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model electron density distribution, identifying electrophilic sites (e.g., β-carbon of the nitrile). Solvent effects are incorporated via PCM models. Software like Gaussian or ORCA is used, with validation against experimental kinetic data .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in stereochemical assignments for this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction using SHELX programs (SHELXT for structure solution, SHELXL for refinement) determines absolute configuration. Key metrics:
- R-factor : <0.05 for high-resolution data.
- Torsion angles : Confirm E-geometry (trans-configuration) at the double bond.
- Example: A derivative with a 2,5-dioxopyrrolidine substituent showed C=C torsion angles of 178.5°, confirming the E-isomer .
Q. What strategies address contradictions between theoretical (DFT) and experimental reaction yields for Michael additions involving this compound?
- Methodological Answer :
- Error Analysis : Compare DFT-predicted activation energies with Arrhenius plots from kinetic studies.
- Solvent Effects : Re-run computations with explicit solvent models (e.g., COSMO-RS) if discrepancies arise from polarity mismatches.
- Statistical Validation : Use ANOVA to assess significance of deviations; p-values <0.05 warrant re-evaluation of computational parameters .
Q. How can reaction mechanisms be validated for this compound in asymmetric catalysis?
- Methodological Answer :
- Isotopic Labeling : -labeled nitrile groups track regioselectivity via HMBC NMR.
- Kinetic Isotope Effects (KIE) : Compare for C-H vs. C-D bonds at reaction sites.
- In Situ Monitoring : ReactIR or Raman spectroscopy detects transient intermediates (e.g., enolate formation) .
Q. What experimental designs minimize byproduct formation during scale-up synthesis?
- Methodological Answer :
- DoE (Design of Experiments) : Optimize variables (temperature, catalyst loading, solvent ratio) via fractional factorial design.
- Continuous Flow Systems : Reduce residence time to suppress side reactions (e.g., polymerization of nitrile groups).
- Purification Protocols : Use gradient flash chromatography (hexane/EtOAc) with TLC monitoring (R = 0.3–0.5) .
Data Analysis & Contradiction Resolution
Q. How should researchers interpret conflicting data for this compound in different solvents?
- Methodological Answer : Solvent-induced shifts (e.g., DMSO vs. CDCl) alter proton chemical shifts due to hydrogen bonding. Reference internal standards (e.g., TMS) and cross-validate with NMR. For example, vinyl protons shift upfield by 0.2–0.3 ppm in DMSO-d vs. CDCl .
Q. What statistical methods are recommended for analyzing reproducibility in kinetic studies of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
